molecular formula C21H18FN5OS2 B2935100 Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1203227-32-0

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2935100
CAS No.: 1203227-32-0
M. Wt: 439.53
InChI Key: KKHSCGWGFKDSAR-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18FN5OS2 and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Chemotypes

Research conducted by Pancholia et al. (2016) introduced the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes. This study synthesized and evaluated the anti-tubercular activity of thirty-six benzo[d]thiazole-2-carboxamides against the Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited promising anti-mycobacterial potential with low micromolar minimum inhibitory concentrations (MICs) and low cytotoxicity, making them significant for further development as anti-tuberculosis agents Pancholia et al., 2016.

Heterocycle Synthesis and Antiproliferative Activity

The synthesis and structural exploration of a novel bioactive heterocycle, specifically involving fluorobenzo[d]isoxazol and piperidinyl(morpholino)methanone, was described by Benaka Prasad et al. (2018). This compound was evaluated for antiproliferative activity, and its structure was characterized using various spectroscopic methods. The study's findings contribute to the development of new compounds with potential anticancer properties Benaka Prasad et al., 2018.

Molecular Aggregation Studies

Research on molecular aggregation involving thiadiazol derivatives was conducted by Matwijczuk et al. (2016). The study focused on the effects of solvent and concentration on the aggregation of specific thiadiazol derivatives. The findings revealed that the structure of substituent groups significantly influences molecule aggregation interactions. This research provides insights into the photophysical properties of thiadiazol derivatives, which can be essential for designing fluorescence-based sensors or materials Matwijczuk et al., 2016.

Microwave-Assisted Synthesis for Antimicrobial Compounds

A study on the microwave-assisted synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a Fries rearrangement was presented by Moreno-Fuquen et al. (2019). This research outlined an efficient synthesis method for producing compounds with potential biological activities, including antimicrobial properties. The study also performed theoretical and structural analyses to understand better the chemical interactions and properties of the synthesized compounds Moreno-Fuquen et al., 2019.

Mechanism of Action

Target of Action

It’s known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors . PFKFB3 kinase plays a crucial role in the regulation of glycolysis and is often associated with cancer cell proliferation.

Mode of Action

It’s known that similar compounds can be used in the miyaura borylation and suzuki coupling reactions . These reactions are commonly used in organic chemistry for the formation of carbon-carbon bonds, which could suggest a potential interaction with its targets.

Biochemical Pathways

It’s known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors . Inhibition of PFKFB3 kinase can affect the glycolysis pathway, leading to decreased glucose metabolism in cancer cells.

Result of Action

Based on the known actions of similar compounds, it can be inferred that it may have potential anti-cancer effects due to its potential role as a pfkfb3 kinase inhibitor .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS2/c22-16-4-1-14(2-5-16)19-13-29-20(23-19)12-26-7-9-27(10-8-26)21(28)15-3-6-17-18(11-15)25-30-24-17/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHSCGWGFKDSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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